The Strategic Role of 2,3-Difluoromandelic Acid in Modern Drug Discovery: A Technical Guide
The Strategic Role of 2,3-Difluoromandelic Acid in Modern Drug Discovery: A Technical Guide
Introduction: The Imperative of Fluorine in Medicinal Chemistry
In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic profiles. Fluorine's unique stereoelectronic properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Within this context, 2,3-Difluoromandelic acid (CAS No. 207974-19-4), a specialized aromatic alpha-hydroxy acid, represents a key building block for the synthesis of novel therapeutics. This guide provides an in-depth technical overview of its synthesis, properties, and applications for researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Attributes
2,3-Difluoromandelic acid is a white crystalline solid at room temperature.[3] The presence of two fluorine atoms on the phenyl ring significantly alters its electronic and conformational properties compared to unsubstituted mandelic acid. These fluorine substituents enhance the compound's utility as a precursor in medicinal chemistry.
| Property | Value | Source(s) |
| CAS Number | 207974-19-4 | [3] |
| Molecular Formula | C₈H₆F₂O₃ | [3] |
| Molecular Weight | 188.13 g/mol | [3] |
| Melting Point | 109-113 °C | [3][4] |
| Boiling Point | 313.3±37.0 °C (Predicted) | [4] |
| Density | 1.522±0.06 g/cm³ (Predicted) | [4] |
| pKa | 3.17±0.10 (Predicted) | [4] |
| Synonyms | 2-(2,3-difluorophenyl)-2-hydroxyacetic acid, α-Hydroxy-2,3-difluorophenylacetic acid | [5] |
Synthesis of 2,3-Difluoromandelic Acid: A Plausible Synthetic Workflow
While a variety of methods exist for the synthesis of mandelic acid and its derivatives, a common and logical pathway to 2,3-Difluoromandelic acid begins with the corresponding difluorinated benzaldehyde.[6][7] The following represents a robust and scalable synthetic protocol.
Experimental Protocol: From 2,3-Difluorobenzaldehyde to 2,3-Difluoromandelic Acid
Step 1: Cyanohydrin Formation
-
To a stirred solution of 2,3-difluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or diethyl ether at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.1 eq).
-
Catalyze the reaction with a Lewis acid, for instance, a catalytic amount of zinc iodide (ZnI₂).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC) for the disappearance of the starting aldehyde.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent used in the reaction.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin intermediate.
Causality: The use of TMSCN provides a convenient and less hazardous source of cyanide compared to HCN gas. The trimethylsilyl group protects the hydroxyl intermediate, facilitating its isolation.
Step 2: Hydrolysis to 2,3-Difluoromandelic Acid
-
Dissolve the crude cyanohydrin from Step 1 in a mixture of concentrated hydrochloric acid and glacial acetic acid.
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the hydrolysis can be monitored by TLC or HPLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extract the product into a suitable organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2,3-Difluoromandelic acid can be purified by recrystallization from a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexanes, to yield the final product as a white solid.
Causality: Acid-catalyzed hydrolysis is a standard and effective method for converting nitriles to carboxylic acids. The use of a strong acid like HCl ensures complete conversion of the cyanohydrin to the desired mandelic acid derivative.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 2,3-Difluoromandelic acid lies in its application as a versatile intermediate in the synthesis of complex, biologically active molecules. The difluorophenyl moiety can impart desirable properties to a drug candidate, including increased metabolic stability and enhanced binding interactions.[2][8]
One notable area of application is in the development of calcium channel modulators. 2,3-Difluorobenzaldehyde, the direct precursor to 2,3-Difluoromandelic acid, is utilized in the synthesis of cyclopentapyridine and thienopyridine derivatives, which are investigated for their potential in this therapeutic area.[9] The mandelic acid derivative itself can be a key component in constructing more elaborate structures where the carboxylic acid and hydroxyl groups serve as handles for further chemical transformations.
The general class of mandelic acids and their derivatives are known to be precursors for a wide range of pharmaceuticals, including antibiotics, anticancer agents, and anti-inflammatory drugs.[10][11] The introduction of the 2,3-difluoro substitution pattern offers a strategic advantage in fine-tuning the properties of these drug classes.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 2,3-Difluoromandelic acid. The following table summarizes the expected spectroscopic data.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.5 ppm), methine proton (singlet, ~5.0-5.5 ppm), hydroxyl and carboxylic acid protons (broad singlets, variable chemical shifts depending on solvent and concentration). |
| ¹³C NMR | Aromatic carbons (multiple signals, ~110-160 ppm, with C-F couplings), methine carbon (~70-75 ppm), carboxylic carbon (~170-180 ppm). |
| IR Spectroscopy | Broad O-H stretch (hydroxyl and carboxylic acid, ~2500-3300 cm⁻¹), C=O stretch (carboxylic acid, ~1700-1750 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), aromatic C-H and C=C stretches. |
| Mass Spectrometry | Molecular ion peak (e.g., [M-H]⁻ in negative ion mode) corresponding to the molecular weight of 188.13 g/mol . |
Safety and Handling
As with all laboratory chemicals, 2,3-Difluoromandelic acid should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Work should be conducted in a well-ventilated area or a fume hood. It is classified as a combustible solid and may cause skin and eye irritation.[3][13] Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.
Conclusion
2,3-Difluoromandelic acid is a valuable and strategic building block in the arsenal of medicinal chemists. Its difluorinated phenyl ring offers a means to rationally design drug candidates with improved pharmacological properties. A sound understanding of its synthesis, properties, and applications is crucial for leveraging its full potential in the development of next-generation therapeutics.
References
-
Molbase. 2-(2,3-difluorophenyl)-2-hydroxyacetic acid. [Link]
-
R&D Chemicals. 2,3-Difluoromandelic acid, 207974-19-4, suppliers and manufacturers. [Link]
-
Organic Syntheses. Mandelic Acid. [Link]
-
National Center for Biotechnology Information. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. [Link]
-
Bentham Science. Roles of Fluorine in Drug Design and Drug Action. [Link]
-
MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
-
Thieme. 13C NMR Spectroscopy. [Link]
-
National Center for Biotechnology Information. 3,5-Difluoromandelic acid | C8H6F2O3 | CID 588648 - PubChem. [Link]
-
ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. [Link]
-
Organic Syntheses. Mandelic Acid. [Link]
-
National Center for Biotechnology Information. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
-
MDPI. Research on the Electron Structure and Antimicrobial Properties of Mandelic Acid and Its Alkali Metal Salts. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Compounds in Modern Antibiotic Development. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Synthesis: The Role of 2,3-Difluorobenzaldehyde in Drug Discovery. [Link]
-
PubMed. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives. [Link]
-
ResearchGate. An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation. [Link]
- Google Patents. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.
-
R&D Chemicals. 2,3-Difluoromandelic acid, 207974-19-4, suppliers and manufacturers. [Link]
-
PrepChem.com. Preparation of mandelic acid (2-hydroxy-2-phenylacetic acid). [Link]
- Google Patents. CN1291975C - Novel mandelic acid derivatives and their use as thrombin inhibitors.
-
NIST. Mandelic acid. [Link]
-
ResearchGate. Biologically active mandelic acid derivatives and precursors for active pharmaceutical ingredients. [Link]
-
PubMed. Quantitative gas chromatographic mass spectrometric determination of mandelic acid in blood plasma. Comparison of deuterated and homologous internal standards. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
ResearchGate. FT-IR spectra for mandelic acid (A) and lithium (B), sodium (C),... [Link]
-
NIST. Mandelic acid, alpha-cyclopentyl-. [Link]
-
Scribd. Synthesis of Mandelic Acid. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
-
Organic Syntheses. mandelamide. [Link]
-
National Center for Biotechnology Information. Mandelic Acid | C8H8O3 | CID 1292 - PubChem. [Link]
-
YouTube. [ChemPlayer Reupload]Synthesis of mandelic acid from benzaldehyde. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. rsc.org [rsc.org]
- 4. 2-Fluoro-DL-mandelic Acid | C8H7FO3 | CID 2783169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hmdb.ca [hmdb.ca]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives. | Semantic Scholar [semanticscholar.org]
- 12. 2,3-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 13. 2,3-Difluorobenzaldehyde | 2646-91-5 [chemicalbook.com]
